molecular formula C12H14BClF3NO2 B3325411 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 2121515-21-5

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No. B3325411
CAS RN: 2121515-21-5
M. Wt: 307.5 g/mol
InChI Key: RSFBRSNYUZUDAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethyl group, which can influence the molecule’s reactivity and properties.


Chemical Reactions Analysis

Boronic esters are known to be involved in various types of chemical reactions, most notably cross-coupling reactions like the Suzuki-Miyaura reaction . The presence of the trifluoromethyl group can also influence the compound’s reactivity.

Scientific Research Applications

Structural Analysis and Reactivity

The compound 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is involved in research focusing on the structural differences and reactivity of pyridin-2-ylboron derivatives. Studies have highlighted the orientation of the dioxaborolane ring with respect to the pyridine ring and examined bond angles of the BO2 group. These structural analyses contribute to understanding the compound's stability and reactivity, providing insights into its potential applications in chemical synthesis (Sopková-de Oliveira Santos et al., 2003).

Crystallographic and Conformational Studies

Recent research has focused on the synthesis and crystallographic analysis of compounds related to this compound. These studies involve detailed analyses of the molecular structures using X-ray diffraction and density functional theory (DFT), helping to understand the physicochemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (P.-Y. Huang et al., 2021).

Application in Medicinal Chemistry

The structural motifs present in this compound are significant in medicinal chemistry, particularly in the synthesis of bioactive molecules. Research has explored the synthesis of intermediates that incorporate similar structural features for the development of new therapeutic agents, highlighting the compound's relevance in drug discovery and development processes (Hydar A Al-Fayaad et al., 2020).

Advanced Materials Development

Compounds related to this compound are also investigated for their potential applications in the development of advanced materials. Studies have focused on their use in creating coordination polymers with unique properties, which could have applications in catalysis, molecular recognition, and as components in electronic devices (Hydar A Al-Fayaad et al., 2020).

Electroluminescence and Photovoltaic Applications

The boron-containing compounds similar to this compound are being explored for their electroluminescence properties and potential use in photovoltaic applications. Research in this area aims to develop new materials for light-emitting diodes and solar cells, leveraging the unique electronic properties of these compounds (C. Cheon et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In a Suzuki-Miyaura reaction, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-9(14)18-6-7(8)12(15,16)17/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBRSNYUZUDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121515-21-5
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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